4-(2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzene-1-sulfonamide
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Overview
Description
4-(2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its antibacterial properties, and a pyrrolidinone moiety, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable amine and a dicarbonyl compound under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrrolidinone core.
Attachment of the Sulfonamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Due to its sulfonamide group, it has potential antibacterial properties and could be explored for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can inhibit bacterial enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition prevents bacterial replication and growth.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
N-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzene-1-sulfonamide: A structurally similar compound with slight variations in the substituents.
Uniqueness
4-(2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzene-1-sulfonamide is unique due to its combination of a sulfonamide group and a pyrrolidinone moiety, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of applications compared to simpler sulfonamide compounds.
Properties
IUPAC Name |
4-[2-[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-13-3-5-14(6-4-13)22-17(23)11-16(18(22)24)21-10-9-12-1-7-15(8-2-12)27(20,25)26/h1-8,16,21H,9-11H2,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMKEUWLXYVFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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